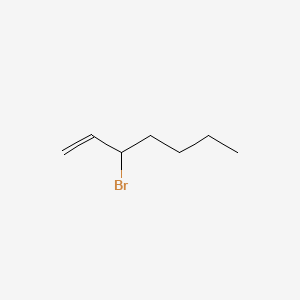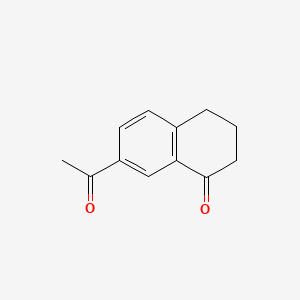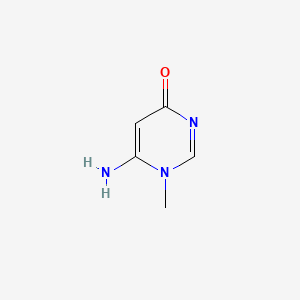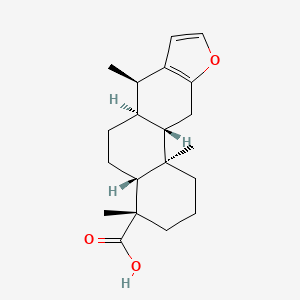
(+)-Vouacapenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Vouacapenic acid is a diterpenoid compound isolated from the stem bark of the Amazonian medicinal plant Vouacapoua americana . This compound has garnered attention due to its pronounced biological activities, particularly its effects on Methicillin-resistant Staphylococcus aureus and Enterococcus faecium .
Preparation Methods
Chemical Reactions Analysis
(+)-Vouacapenic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of vouacapenic acid may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(+)-Vouacapenic acid has several scientific research applications, including:
Chemistry: It is used as a lead structure for further drug development due to its unique chemical properties.
Industry: The compound’s unique chemical structure makes it a valuable component in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of vouacapenic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the growth of certain bacteria, particularly Methicillin-resistant Staphylococcus aureus and Enterococcus faecium . The exact molecular targets and pathways involved in these effects are still under investigation, but it is believed that vouacapenic acid disrupts bacterial cell wall synthesis and function.
Comparison with Similar Compounds
(+)-Vouacapenic acid is similar to other diterpenoids isolated from Vouacapoua americana, such as deacetylchagresnone, cassa-13(14),15-dien-oic acid, isoneocaesalpin H, and methyl vouacapenate . vouacapenic acid is unique due to its pronounced biological activities and potential medicinal applications . The comparison with similar compounds highlights its uniqueness in terms of its chemical structure and biological effects.
Properties
CAS No. |
19941-59-4 |
|---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.441 |
IUPAC Name |
(4S,4aR,6aS,7R,11aS,11bR)-4,7,11b-trimethyl-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-12-13-5-6-17-19(2,8-4-9-20(17,3)18(21)22)15(13)11-16-14(12)7-10-23-16/h7,10,12-13,15,17H,4-6,8-9,11H2,1-3H3,(H,21,22)/t12-,13+,15+,17-,19-,20+/m1/s1 |
InChI Key |
CGLTYYYFMFIPDN-FGPOBWDPSA-N |
SMILES |
CC1C2CCC3C(C2CC4=C1C=CO4)(CCCC3(C)C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


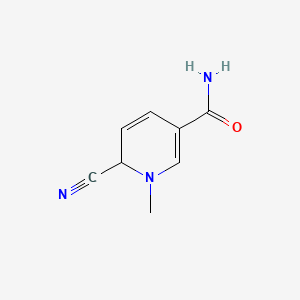
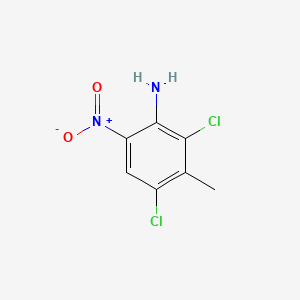
![disodium;[6-aminohexoxy(oxido)phosphoryl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B560863.png)

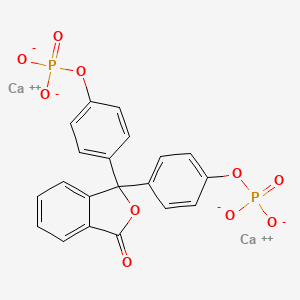
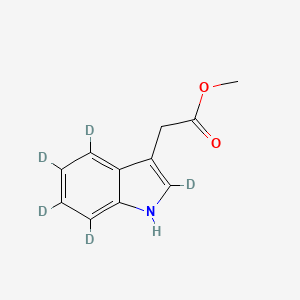
![2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B560875.png)
